Cas no 1823510-92-4 (Carbamic acid, N-(3-bromo-2,5-difluorophenyl)-, 1,1-dimethylethyl ester)

Carbamic acid, N-(3-bromo-2,5-difluorophenyl)-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
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- Carbamic acid, N-(3-bromo-2,5-difluorophenyl)-, 1,1-dimethylethyl ester
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- インチ: 1S/C11H12BrF2NO2/c1-11(2,3)17-10(16)15-8-5-6(13)4-7(12)9(8)14/h4-5H,1-3H3,(H,15,16)
- InChIKey: YONHCYLFAFWKET-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NC1=CC(F)=CC(Br)=C1F
Carbamic acid, N-(3-bromo-2,5-difluorophenyl)-, 1,1-dimethylethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-179589-5.0g |
tert-butyl N-(3-bromo-2,5-difluorophenyl)carbamate |
1823510-92-4 | 5g |
$1945.0 | 2023-05-25 | ||
Enamine | EN300-179589-0.1g |
tert-butyl N-(3-bromo-2,5-difluorophenyl)carbamate |
1823510-92-4 | 0.1g |
$741.0 | 2023-09-19 | ||
Enamine | EN300-179589-10.0g |
tert-butyl N-(3-bromo-2,5-difluorophenyl)carbamate |
1823510-92-4 | 10g |
$2884.0 | 2023-05-25 | ||
Enamine | EN300-179589-1.0g |
tert-butyl N-(3-bromo-2,5-difluorophenyl)carbamate |
1823510-92-4 | 1g |
$671.0 | 2023-05-25 | ||
Enamine | EN300-179589-0.25g |
tert-butyl N-(3-bromo-2,5-difluorophenyl)carbamate |
1823510-92-4 | 0.25g |
$774.0 | 2023-09-19 | ||
Enamine | EN300-179589-10g |
tert-butyl N-(3-bromo-2,5-difluorophenyl)carbamate |
1823510-92-4 | 10g |
$3622.0 | 2023-09-19 | ||
Crysdot LLC | CD12103031-1g |
tert-Butyl (3-bromo-2,5-difluorophenyl)carbamate |
1823510-92-4 | 95+% | 1g |
$475 | 2024-07-24 | |
Enamine | EN300-179589-0.5g |
tert-butyl N-(3-bromo-2,5-difluorophenyl)carbamate |
1823510-92-4 | 0.5g |
$809.0 | 2023-09-19 | ||
Enamine | EN300-179589-0.05g |
tert-butyl N-(3-bromo-2,5-difluorophenyl)carbamate |
1823510-92-4 | 0.05g |
$707.0 | 2023-09-19 | ||
Enamine | EN300-179589-2.5g |
tert-butyl N-(3-bromo-2,5-difluorophenyl)carbamate |
1823510-92-4 | 2.5g |
$1650.0 | 2023-09-19 |
Carbamic acid, N-(3-bromo-2,5-difluorophenyl)-, 1,1-dimethylethyl ester 関連文献
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
Carbamic acid, N-(3-bromo-2,5-difluorophenyl)-, 1,1-dimethylethyl esterに関する追加情報
Carbamic Acid, N-(3-Bromo-2,5-Difluorophenyl)-, 1,1-Dimethylethyl Ester: A Comprehensive Overview
The compound Carbamic acid, N-(3-bromo-2,5-difluorophenyl)-, 1,1-dimethylethyl ester (CAS No. 1823510-92-4) is a highly specialized organic compound with significant applications in various fields of chemistry. This compound is notable for its unique structure and properties, which make it a valuable component in the synthesis of advanced materials and pharmaceuticals. The molecule consists of a carbamic acid group attached to a substituted phenyl ring and an ester group derived from tert-butanol. Its chemical formula is C10H11F2BrNO2, and its molecular weight is approximately 306.17 g/mol.
The N-(3-bromo-2,5-difluorophenyl) moiety in the compound contributes to its stability and reactivity. The bromine and fluorine substituents on the phenyl ring enhance the compound's electronic properties, making it suitable for various chemical transformations. Recent studies have shown that this compound exhibits excellent thermal stability and reactivity under controlled conditions, which makes it a preferred choice in the synthesis of bioactive molecules.
The tert-butyl ester group in the molecule plays a crucial role in modulating the physical properties of the compound. This group increases the lipophilicity of the molecule, which is advantageous in drug delivery systems where solubility and bioavailability are critical factors. Additionally, the ester group can be easily hydrolyzed under specific conditions, providing a means for controlled release of active pharmaceutical ingredients.
In terms of synthesis, the compound can be prepared through a multi-step process involving nucleophilic substitution and esterification reactions. Recent advancements in catalytic methods have enabled the efficient synthesis of this compound with high purity and yield. For instance, researchers have employed transition metal catalysts to facilitate the coupling reactions involved in its preparation, significantly reducing reaction times and costs.
The applications of Carbamic acid, N-(3-bromo-2,5-difluorophenyl)-, 1,1-dimethylethyl ester are diverse and impactful. In the field of agrochemistry, this compound serves as an intermediate in the synthesis of novel pesticides with enhanced efficacy against various pests. Its ability to withstand harsh environmental conditions makes it ideal for agricultural applications where durability is essential.
In pharmaceutical research, this compound has been utilized as a building block for developing drugs targeting specific biological pathways. Its unique structure allows for selective interactions with biomolecules, making it a valuable tool in drug design. Recent studies have highlighted its potential as an intermediate in the synthesis of antiviral agents and anticancer drugs.
The environmental impact of this compound has also been a subject of recent investigations. Researchers have explored its biodegradability and toxicity profiles to ensure its safe use in industrial and agricultural settings. Findings indicate that under controlled conditions, the compound undergoes efficient biodegradation without posing significant risks to aquatic ecosystems.
In conclusion, Carbamic acid, N-(3-bromo-2,5-difluorophenyl)-, 1,1-dimethylethyl ester (CAS No. 1823510-92-4) is a versatile compound with promising applications across multiple disciplines. Its unique chemical properties and modular structure make it an invaluable asset in modern chemical research and development.
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